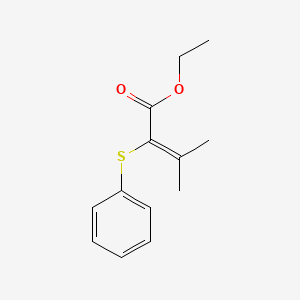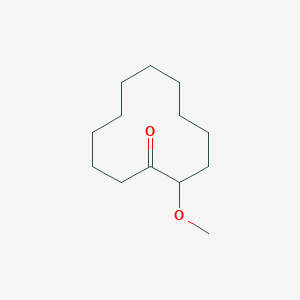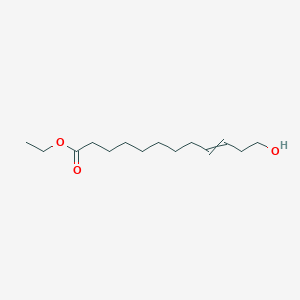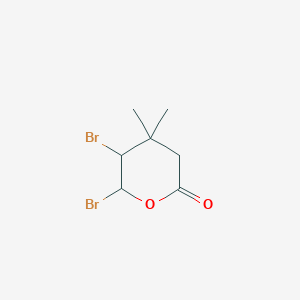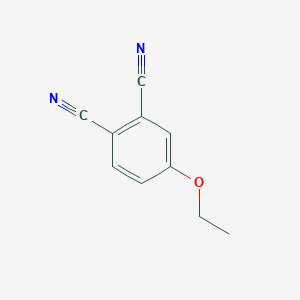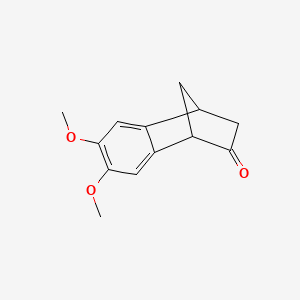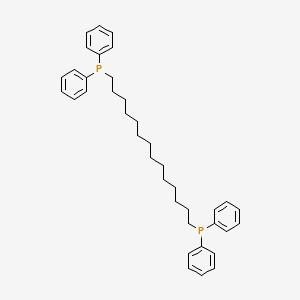
3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a deca-5,8-dien-1-ol backbone, with methyl and isopropyl substituents at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol can be achieved through several synthetic routes. One common method involves the use of Grignard reagents, where an appropriate alkyl or aryl magnesium halide reacts with a suitable aldehyde or ketone to form the desired alcohol. The reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the formation of unwanted by-products.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and selectivity. The final product is usually purified through distillation or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a saturated alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Aldehydes, Ketones
Reduction: Saturated alcohols
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, altering their properties and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenemethanol: A structurally similar compound with a hydroxyl group attached to a naphthalene ring.
γ-Eudesmol: Another alcohol with a similar molecular structure and functional groups.
Uniqueness
3,9-Dimethyl-6-(propan-2-yl)deca-5,8-dien-1-ol is unique due to its specific arrangement of methyl and isopropyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
78849-02-2 |
|---|---|
Fórmula molecular |
C15H28O |
Peso molecular |
224.38 g/mol |
Nombre IUPAC |
3,9-dimethyl-6-propan-2-yldeca-5,8-dien-1-ol |
InChI |
InChI=1S/C15H28O/c1-12(2)6-8-15(13(3)4)9-7-14(5)10-11-16/h6,9,13-14,16H,7-8,10-11H2,1-5H3 |
Clave InChI |
CFIYQFQHFHZMPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=CCC(C)CCO)CC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



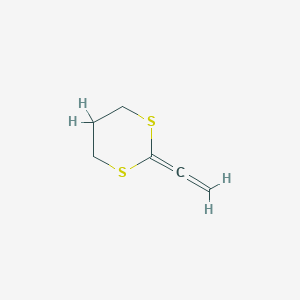


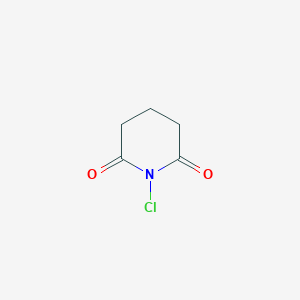
![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)

